Dibutyl azodicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

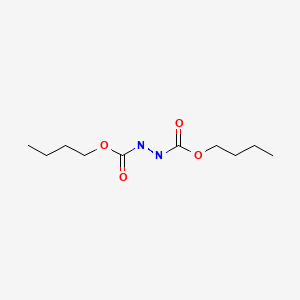

Dibutyl azodicarboxylate is a useful research compound. Its molecular formula is C10H18N2O4 and its molecular weight is 230.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Dibutyl azodicarboxylate has been employed in the synthesis of several pharmaceutical agents. Its ability to facilitate complex chemical transformations makes it a valuable reagent in drug development.

Case Study: Synthesis of Zidovudine

Zidovudine, an important antiviral drug used in the treatment of HIV/AIDS, can be synthesized using this compound through the Mitsunobu reaction. This process highlights DBAD's role in constructing biologically active molecules efficiently.

Case Study: Antitumor Agents

DBAD has also been utilized in the synthesis of potent antitumor agents like FdUMP (5-fluoro-2'-deoxyuridine 5'-monophosphate) through oxidative transformations. The efficiency of DBAD as an oxidant contributes to the successful formation of these complex molecules.

Organic Transformations

Beyond pharmaceutical applications, this compound is recognized for its versatility in various organic transformations.

Oxidative Reactions

DBAD serves as an effective oxidant in cross-dehydrogenative coupling reactions, enabling the formation of new carbon-carbon bonds. This property is particularly useful in synthesizing complex organic molecules.

| Reaction Type | Substrate | Yield (%) | References |

|---|---|---|---|

| Cross-Dehydrogenative Coupling | β-keto esters | 70 | |

| Oxidative Ugi-type Reaction | Amino acids | 65 |

Material Science Applications

In material science, this compound has been investigated for its potential use in polymerization processes and as a crosslinking agent.

Case Study: Polymer Synthesis

DBAD can initiate polymerization reactions that lead to the formation of new polymeric materials with tailored properties. This application is vital for developing advanced materials used in coatings and adhesives.

Analyse Chemischer Reaktionen

Oxidation and Dehydrogenation

DBAD acts as a mild oxidizing agent in dehydrogenation reactions:

-

Converts alcohols to aldehydes (e.g., cyclohexanol → cyclohexanone) .

-

Oxidizes thiols to disulfides and hydrazo compounds to azo derivatives via hydrogen abstraction .

Reaction Conditions :

-

Typically performed in THF or toluene at 0–25°C.

-

Requires stoichiometric amounts of PPh₃ for betaine formation .

Nucleophilic Substitutions

DBAD facilitates nucleophilic displacements in sterically hindered systems:

-

Esterification : Reacts with carboxylic acids to form esters (e.g., coupling cyclohexenol with tryptamine derivatives) .

-

Ether Synthesis : Mediates Williamson-type ether synthesis with primary/secondary alcohols.

Key Advantage : Superior performance in polar aprotic solvents (e.g., THF, dioxane) due to enhanced intermediate stability .

Comparative Analysis with Other Azodicarboxylates

DBAD’s reactivity differs from analogs like diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD):

| Property | DBAD | DEAD | DIAD |

|---|---|---|---|

| Molecular Weight (g/mol) | 250.28 | 174.16 | 230.26 |

| Boiling Point (°C) | ~170 (0.5 mmHg) | Decomposes | ~120 (0.1 mmHg) |

| Solubility | High in THF | Moderate in DCM | Low in hexane |

Notable Differences :

Eigenschaften

Molekularformel |

C10H18N2O4 |

|---|---|

Molekulargewicht |

230.26 g/mol |

IUPAC-Name |

butyl N-butoxycarbonyliminocarbamate |

InChI |

InChI=1S/C10H18N2O4/c1-3-5-7-15-9(13)11-12-10(14)16-8-6-4-2/h3-8H2,1-2H3 |

InChI-Schlüssel |

PAYXZLUSJAPVRT-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOC(=O)N=NC(=O)OCCCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.